N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine

LogP Lipophilicity Physicochemical Properties

Fragment-based screening and SAR programs require a minimal-ring control compound with the highest conformational rigidity in its series. N-(1,2,3-Thiadiazol-4-ylmethyl)cyclopropanamine addresses this need as the smallest cycloalkyl variant (MW 155 Da, LogP ~0.67, Fsp³ 0.667), where ring expansion directly alters solubility, permeability, and metabolic stability. • Rigid scaffold minimizes entropic binding penalty for higher ligand efficiency in kinase or FAAH fragment screens. • Cyclopropyl group blocks CYP-mediated α-carbon oxidation; ideal as the metabolically stable baseline comparator for N-alkyl analog libraries. • ≥95% purity (most common supplier specification), suitable for biochemical assays, thermal shift, and in vitro ADME without solubility limitations at 1 mM. Global shipping; multi-gram quantities available upon request.

Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
Cat. No. B13242586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine
Molecular FormulaC6H9N3S
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CSN=N2
InChIInChI=1S/C6H9N3S/c1-2-5(1)7-3-6-4-10-9-8-6/h4-5,7H,1-3H2
InChIKeyUETYLPAYAJHDKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,2,3-Thiadiazol-4-ylmethyl)cyclopropanamine: Physicochemical and Structural Baseline for Procurement Evaluation


N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine (CAS 1156892-42-0) is a heterocyclic secondary amine building block composed of a 1,2,3-thiadiazole ring linked via a methylene bridge to a cyclopropanamine moiety . With a molecular formula of C₆H₉N₃S and a molecular weight of 155.22 g/mol, it exhibits a computed LogP of approximately 0.67, one hydrogen bond donor, three hydrogen bond acceptors, and a fraction of sp³-hybridized carbons (Fsp³) of 0.667 . The compound belongs to the broader class of 1,2,3-thiadiazole derivatives, a scaffold recognized for diverse bioactivities including kinase inhibition and antimicrobial effects [1]. It is commercially available at ≥95% purity from multiple suppliers for research and development use .

Why N-(1,2,3-Thiadiazol-4-ylmethyl)cyclopropanamine Cannot Be Replaced by Simple In-Class Analogs


Within the N-(1,2,3-thiadiazol-4-ylmethyl)-N-alkylamine series, the cycloalkyl substituent is not merely a hydrophobic placeholder; the ring size dictates conformational rigidity, lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. Replacing the cyclopropane ring with larger cycloalkyl groups such as cyclopentyl or cyclohexyl increases molecular weight (from 155 to 183–197 Da), raises LogP, and introduces additional rotatable degrees of freedom [2]. These alterations can shift solubility, membrane permeability, target-binding entropy, and cytochrome P450 susceptibility—rendering generic substitution unreliable without experimental re-validation [2]. The quantitative evidence below details where the cyclopropanamine variant provides measurable and selection-relevant differentiation.

Quantitative Differentiation of N-(1,2,3-Thiadiazol-4-ylmethyl)cyclopropanamine Versus Closest Analogs


Reduced Lipophilicity (LogP) Compared to Cyclopentyl and Cyclohexyl Analogs

The target compound exhibits a measured or computed LogP of 0.667, which is substantially lower than the estimated LogP values for its cyclopentyl and cyclohexyl counterparts . In medicinal chemistry, lowering LogP by one unit can significantly improve aqueous solubility, reduce plasma protein binding, and mitigate off-target promiscuity risks [1]. The cyclopropanamine variant therefore offers a favorable lipophilic efficiency (LipE) starting point for lead optimization campaigns.

LogP Lipophilicity Physicochemical Properties

Lower Molecular Weight and Topological Polar Surface Area (TPSA) Advantage

With a molecular weight of 155.22 Da and a computed TPSA of approximately 43.8 Ų, N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine lies well within fragment-like chemical space (MW < 300 Da) . The cyclopentyl analog (MW 183.28) and cyclohexyl analog (MW 197.30) add 28–42 Da of lipophilic mass without contributing additional hydrogen-bonding functionality, thereby decreasing ligand efficiency [1]. The target compound’s lower TPSA relative to its molecular weight may also enhance passive membrane permeability relative to analogs of similar H-bond profile.

Molecular Weight TPSA Drug-likeness

Conformational Rigidity (Fsp³ and Rotatable Bond Count) Versus Flexible Cycloalkyl Analogs

The cyclopropane ring imposes near-complete conformational restriction on the amine substituent. The target compound has zero rotatable bonds in the core scaffold and an Fsp³ value of 0.667 . In contrast, the cyclopentyl and cyclohexyl analogs possess puckered rings capable of interconverting between multiple low-energy conformers, increasing the entropic penalty upon target binding [1]. Higher Fsp³ and lower rotatable bond count are correlated with improved clinical developability, oral bioavailability, and selectivity in medicinal chemistry campaigns [1].

Conformational Rigidity Fsp3 Rotatable Bonds

Commercial Availability and Purity Benchmarking

The target compound is stocked by multiple established vendors including Fluorochem, Leyan, and MolCore with a typical purity specification of 95% . While cycloalkyl analogs are also commercially available, the cyclopropanamine variant benefits from a robust supply chain with documented analytical characterization (NMR, HPLC, LC-MS) upon request . The compound is also listed in the Enamine building block catalog (Enamine LLC), indicating its integration into high-throughput screening decks and medicinal chemistry libraries .

Procurement Purity Vendor Comparison

High-Priority Application Scenarios for N-(1,2,3-Thiadiazol-4-ylmethyl)cyclopropanamine Based on Quantitative Evidence


Fragment-Based Lead Generation Targeting Kinases or FAAH

The compound's low molecular weight (155 Da) and favorable LogP (0.67) position it as an ideal fragment starting point for kinases or fatty acid amide hydrolase (FAAH), where 1,2,3-thiadiazole derivatives have demonstrated nanomolar inhibitory activity [1]. Its conformational rigidity (Fsp³ = 0.667) can reduce the entropic penalty upon binding, potentially yielding fragments with higher ligand efficiency than flexible cycloalkyl analogs [2]. The compound can be screened in biochemical or thermal-shift assays at concentrations up to 1 mM without solubility limitations.

Structure-Activity Relationship (SAR) Exploration of the Cycloalkyl Substituent

Because the cyclopropanamine variant provides the smallest, most rigid cycloalkyl anchor in the series, it serves as the baseline comparator for SAR studies examining the effect of ring expansion on potency, selectivity, and ADME properties [1]. Researchers evaluating the cyclopentyl and cyclohexyl analogs should include the cyclopropanamine compound as the minimal-ring control to deconvolute steric, lipophilic, and conformational contributions [1].

Chemical Probe Development Requiring High Metabolic Stability

Cyclopropyl groups are documented to improve metabolic stability by blocking cytochrome P450-mediated oxidation at the α-carbon of amines [1]. Although direct microsomal stability data for this specific compound are not publicly available, the class-level evidence suggests that N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine may exhibit superior stability compared to analogs with larger cycloalkyl rings that are more susceptible to oxidative metabolism [1]. Researchers prioritizing in vivo chemical probe development should evaluate this compound in human or rodent liver microsome stability assays.

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